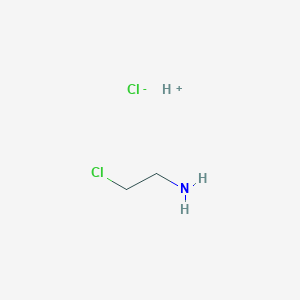

2-Chloroethylamine hydrochloride

Descripción

Propiedades

IUPAC Name |

2-chloroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRREFWJTRBDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878686 | |

| Record name | 2-Chloroethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-24-6 | |

| Record name | 2-Chloroethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-chloro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8040U3I02T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethylamine (B1212225) hydrochloride is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a diverse range of compounds, particularly in the pharmaceutical and chemical industries.[1][2][3] Its utility stems from the presence of two reactive centers: a nucleophilic amino group and an electrophilic carbon atom bonded to a chlorine atom. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-chloroethylamine hydrochloride, its synthesis, reactivity, and safe handling protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to light beige crystalline powder that is soluble in water.[4][5] It is stable at room temperature in closed containers under normal storage and handling conditions.[4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇Cl₂N | [3] |

| Molecular Weight | 115.99 g/mol | [3] |

| CAS Number | 870-24-6 | [3] |

| Appearance | White to light beige crystalline powder | [4][5] |

| Melting Point | 140-150 °C | [4] |

| Solubility | Soluble in water | [4][5] |

| Stability | Stable at room temperature in closed containers | [4] |

| Hygroscopicity | Hygroscopic | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of ethanolamine (B43304) with thionyl chloride.[1][2] This method is favored for its relatively mild conditions and high yields.

Experimental Protocol: Synthesis from Ethanolamine and Thionyl Chloride

Materials:

-

Ethanolamine

-

Thionyl chloride

-

Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or chloroform)[1]

-

Methanol (for quenching)

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, dissolve ethanolamine in an anhydrous solvent such as 1,2-dichloroethane.

-

Slowly add thionyl chloride to the solution dropwise. The reaction is exothermic and will result in the formation of a solid suspension.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 50°C in 1,2-dichloroethane).[1] The solid suspension will dissolve and then a crystalline solid will reappear.

-

Continue refluxing with stirring for approximately 3-5 hours.[1]

-

After the reaction is complete, cool the mixture and quench any remaining thionyl chloride by the slow addition of methanol.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization. A quantitative yield is often reported for this reaction.[1]

Reactivity and Mechanism of Action

The reactivity of 2-chloroethylamine is dominated by the neighboring group participation of the amino group. This leads to an intramolecular cyclization to form a highly reactive three-membered ring intermediate, the aziridinium (B1262131) ion.[1] This electrophilic intermediate is then susceptible to attack by various nucleophiles.

Under neutral or alkaline conditions, the lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion. In its hydrochloride salt form, the nitrogen is protonated, which reduces its nucleophilicity and thus inhibits this intramolecular cyclization, enhancing the compound's stability.

Reaction with Nucleophiles

The aziridinium ion is a potent electrophile that readily reacts with a wide range of nucleophiles. This reactivity is the basis for the use of this compound as an alkylating agent and a derivatizing reagent for molecules such as amino acids, dipeptides, and nucleotides.[3][5] For instance, the nucleophilic amino group or a thiol group in the side chain of an amino acid can attack the aziridinium ion, leading to the formation of a stable covalent bond.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] Its ability to introduce an aminoethyl moiety is exploited in the development of various drug candidates. Furthermore, its role as a derivatizing reagent is valuable in analytical chemistry for the modification of amino acids and other biomolecules to enhance their detection and separation.[5]

Safe Handling and Storage

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is also suspected of causing genetic defects. Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

The compound is hygroscopic and should be stored in a tightly closed container in a cool, dry place, protected from moisture.[3][4]

Conclusion

This compound is a chemical intermediate of significant importance in organic synthesis, particularly for the pharmaceutical industry. Its unique reactivity, governed by the formation of a transient aziridinium ion, allows for the facile introduction of an aminoethyl group onto a variety of substrates. A thorough understanding of its chemical properties, synthesis, and handling requirements is essential for its safe and effective use in research and development.

References

A Comprehensive Technical Guide to 2-Chloroethylamine Hydrochloride

CAS Number: 870-24-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on 2-Chloroethylamine (B1212225) hydrochloride. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its pivotal role as a versatile intermediate in the synthesis of various bioactive molecules.

Chemical and Physical Properties

2-Chloroethylamine hydrochloride is a white to light beige crystalline powder. It is an organic salt that is soluble in water and stable at room temperature in closed containers under normal storage and handling conditions.[1] Due to its hygroscopic nature, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[1][2]

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference |

| CAS Number | 870-24-6 | [3][4] |

| Molecular Formula | C₂H₇Cl₂N | [4][5] |

| Molecular Weight | 115.99 g/mol | [4][6] |

| Appearance | White to light yellow to light red powder to crystal | [3] |

| Melting Point | 140-150 °C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

| Purity | >98.0% | [3] |

| Ionic Chloride Content | 29.0 – 32.1% w/w | [6] |

| Water Content | NMT 1.0% w/w | [6] |

| Storage Temperature | Store below +30°C | [1] |

Synthesis of this compound

The primary methods for the synthesis of this compound involve the reaction of ethanolamine (B43304) with either thionyl chloride or hydrogen chloride.[6][7]

Experimental Protocol: Synthesis from Ethanolamine Hydrochloride and Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Ethanolamine hydrochloride

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloroethane or an aliphatic carboxylic acid)[4]

-

Methanol (for quenching)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Vacuum evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend ethanolamine hydrochloride in an anhydrous solvent.

-

Slowly add thionyl chloride to the suspension. An immediate reaction may be observed with the formation of a solid, which may dissolve upon warming.[4]

-

Heat the mixture to reflux and maintain for several hours with continuous stirring. The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas.[4]

-

After the reaction is complete, carefully quench the reaction by the slow addition of methanol.[4]

-

Remove the solvent under reduced pressure using a vacuum evaporator.

-

The resulting white crystalline solid is this compound.[4] Further purification can be achieved by recrystallization from a suitable solvent.

Applications in Drug Development and Organic Synthesis

This compound is a crucial building block in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbon-chlorine bond, allows for its versatile use in forming various heterocyclic structures.

Key applications include its use as an intermediate in the synthesis of:

-

Antidepressants: such as Fluvoxamine maleate.[1]

-

Antineoplastic (Anticancer) Agents: including Ifosfamide and cyclophosphamide. It is also used in the synthesis of ellipticine (B1684216) derivatives with anticancer properties.[5]

-

Anti-HIV Drugs: as a reagent in the synthesis of 6-desfluoroquinolones.[5]

-

Derivatizing Reagent: for amino acids, dipeptides, and nucleotides.[1][5]

-

Agrochemicals, Dyes, and Surfactants.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis of this compound.

Role as a Pharmaceutical Intermediate

This diagram illustrates the role of this compound as a key intermediate in the synthesis of various classes of pharmaceutical drugs.

Caption: Role as a Pharmaceutical Intermediate.

References

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. This compound: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]

- 3. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. exsyncorp.com [exsyncorp.com]

- 6. DE3900865C1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloroethylamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethylamine (B1212225) hydrochloride is a versatile chemical intermediate of significant interest in the pharmaceutical and biomedical fields. This white to light beige crystalline powder is a key building block in the synthesis of a range of molecules, most notably the selective serotonin (B10506) reuptake inhibitor (SSRI) fluvoxamine (B1237835). Its reactivity also lends itself to the chemical modification of biopolymers like chitosan (B1678972), enhancing their therapeutic and functional properties. This technical guide provides a comprehensive overview of 2-chloroethylamine hydrochloride, including its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and visual representations of relevant chemical and biological pathways.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂H₇Cl₂N | [1] |

| ClCH₂CH₂NH₂ • HCl | [2][3] | |

| Molecular Weight | 115.99 g/mol | [1][2][3][4] |

| CAS Number | 870-24-6 | [2] |

| Appearance | White to light beige crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

Experimental Protocols

Synthesis of this compound from Ethanolamine (B43304)

A common method for the synthesis of this compound involves the reaction of ethanolamine with a chlorinating agent such as thionyl chloride or hydrogen chloride.

Protocol using Thionyl Chloride:

-

In a suitable reaction vessel, combine ethanolamine hydrochloride with a solvent such as 1,2-dichloroethane.

-

Slowly add thionyl chloride to the mixture. The reaction is often initiated by gentle warming.

-

Reflux the mixture with stirring for several hours. The progress of the reaction can be monitored by the dissolution of the initial solid suspension followed by the appearance of the crystalline product.

-

After the reaction is complete, quench any remaining thionyl chloride by carefully adding a small amount of methanol.

-

Remove the solvents under vacuum to yield the white crystalline product, this compound.

Synthesis of Fluvoxamine Maleate (B1232345) using this compound

This compound is a critical reagent in the synthesis of the antidepressant drug fluvoxamine. The following protocol is a generalized representation of the alkylation reaction.

Protocol:

-

To a stirred mixture of an appropriate solvent (e.g., toluene), a phase-transfer catalyst (e.g., PEG-400), and a powdered base (e.g., potassium hydroxide), add 5-methoxy-4'-trifluoromethylvalerophenone oxime.

-

To this mixture, add this compound.

-

Maintain the reaction mixture at a controlled temperature (e.g., 30-35°C) with stirring for a specified period (e.g., 2 hours).

-

Upon completion of the reaction, add water to the mixture and stir. Allow the layers to separate and collect the organic phase.

-

Wash the organic phase with water until it is neutral.

-

To the organic layer, add a solution of maleic acid in a suitable solvent (e.g., water or a protic solvent).

-

Stir the mixture to allow for the crystallization of fluvoxamine maleate.

-

Cool the mixture to enhance crystallization, then filter the product.

-

Wash the collected crystals with a non-polar solvent (e.g., toluene) and dry to obtain the final product.

Chemical Modification of Chitosan

This compound can be used to introduce aminoethyl groups onto the chitosan backbone, which can then be further modified, for example, to create N-trimethyl quaternary ammonium (B1175870) salt chitosan (TMC). This modification enhances the solubility and antimicrobial properties of chitosan.

Conceptual Protocol:

-

Disperse chitosan in an alkaline solution (e.g., sodium hydroxide) to activate the hydroxyl and amino groups.

-

React the activated chitosan with this compound. The aminoethyl group will graft onto the chitosan backbone.

-

The resulting aminoethyl-modified chitosan can then be subjected to further reactions, such as quaternization with methyl iodide, to produce N-trimethyl chitosan.

-

The final product is typically purified by dialysis and lyophilization.

Visualizing Workflows and Pathways

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Caption: Synthesis of this compound.

Caption: Synthesis of Fluvoxamine Maleate.

Caption: Mechanism of Action of Fluvoxamine.

Conclusion

This compound is a fundamental building block in modern medicinal chemistry and biomaterial science. Its straightforward synthesis and versatile reactivity make it an invaluable tool for researchers and drug development professionals. The detailed protocols and workflow diagrams provided in this guide offer a practical resource for the synthesis of this key intermediate and its application in the production of the widely used antidepressant, fluvoxamine, as well as in the functional modification of chitosan. Understanding the chemical pathways and experimental nuances associated with this compound is crucial for the continued development of novel therapeutics and advanced biomaterials.

References

- 1. CH691124A5 - Preparation of fluvoxamine maleate from 5-methoxy-4'-trifluoromethyl valerophenone oxime and this compound - Google Patents [patents.google.com]

- 2. 2-Chloroethyl Amine HCl [anshulchemicals.com]

- 3. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]

- 4. This compound: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]

The Synthesis of 2-Chloroethylamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the primary synthesis routes for 2-chloroethylamine (B1212225) hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries. This document outlines the core reaction mechanisms, provides detailed experimental protocols, and presents a comparative analysis of quantitative data to inform research and development activities.

Introduction

2-Chloroethylamine hydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including anticancer agents and antidepressants, as well as other fine chemicals.[1][2] Its reactivity, stemming from the presence of both a chloro and an amino functional group, allows for a wide range of chemical transformations. The two predominant methods for its industrial and laboratory-scale synthesis involve the reaction of ethanolamine (B43304) or its hydrochloride salt with either thionyl chloride (SOCl₂) or hydrogen chloride (HCl).[1][3] This guide will delve into the intricacies of both methodologies.

Synthesis Methodologies and Reaction Mechanisms

The conversion of ethanolamine to this compound is fundamentally a nucleophilic substitution reaction where the hydroxyl group of ethanolamine is replaced by a chlorine atom. The choice of chlorinating agent significantly influences the reaction mechanism, conditions, and byproducts.

Reaction of Ethanolamine with Thionyl Chloride

This is a widely employed method, particularly in laboratory settings, favored for its mild reaction conditions and often high yields.[4] The reaction can be performed with either ethanolamine or, more commonly, ethanolamine hydrochloride.

Mechanism: The reaction of an alcohol with thionyl chloride generally proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. In the case of ethanolamine, the amino group adds complexity. Computational studies on the reaction of β-amino alcohols with thionyl chloride suggest the initial formation of a quaternary nitrogen species.[5] The likely mechanism is as follows:

-

Formation of the Chlorosulfite Ester: The hydroxyl group of ethanolamine attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion and forming a protonated chlorosulfite ester intermediate.

-

Deprotonation: A base, which can be another molecule of ethanolamine or an added non-nucleophilic base, deprotonates the intermediate.

-

Intramolecular or Intermolecular Nucleophilic Attack: The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group. This is typically an Sₙ2 reaction, leading to an inversion of stereochemistry if the carbon is chiral. The unstable chlorosulfite group decomposes to sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.

Reaction of Ethanolamine with Hydrogen Chloride

This method is often considered more environmentally friendly and cost-effective for large-scale production as it avoids the use of the more expensive and hazardous thionyl chloride and the formation of sulfur dioxide gas.[3] The reaction typically requires higher temperatures and sometimes pressure, although the use of a catalyst can allow for milder conditions.

Mechanism: This reaction is a classic example of an acid-catalyzed nucleophilic substitution.

-

Protonation of the Hydroxyl Group: The acidic hydrogen from HCl protonates the hydroxyl group of ethanolamine, converting it into a good leaving group (H₂O). The amino group is also protonated to form the hydrochloride salt.

-

Nucleophilic Attack by Chloride: The chloride ion (from HCl) then acts as a nucleophile and attacks the carbon atom attached to the protonated hydroxyl group in an Sₙ2 fashion.

-

Departure of Water: This attack displaces a molecule of water, resulting in the formation of 2-chloroethylamine, which exists as its hydrochloride salt in the acidic medium.

Quantitative Data Presentation

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound.

| Synthesis Route | Starting Material | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride | Diethanolamine | 1,2-Dichloroethane | 50 | 3 | Quantitative | - | [4][6] |

| Thionyl Chloride | Ethanolamine Hydrochloride | Chloroform | Heating (Reflux) | 5 | 100 | - | [4] |

| Thionyl Chloride | 2-Hydroxyethylamine Hydrochloride | Acetic Acid | 60 | 3.5 | 99.1 | - | [7] |

| Thionyl Chloride | 2-Hydroxyethylamine Hydrochloride | Formic Acid | 70-80 | 3.5 | 99.0 | - | [7] |

| Hydrogen Chloride | Ethanolamine | Organic Acid (e.g., Propionic, Butyric) | 120-160 | 2-5 | ~90 | >99 | [3] |

| Hydrogen Chloride | Ethanolamine | Organic Acid | 80-100 | 4-6 | ≥95 | >99 | [4] |

Experimental Protocols

Below are detailed methodologies for the key synthesis routes.

Protocol 1: Synthesis from Ethanolamine Hydrochloride and Thionyl Chloride

This protocol is adapted from a patented procedure.[7]

Materials:

-

2-Hydroxyethylamine hydrochloride

-

Thionyl chloride

-

Formic acid (or other aliphatic carboxylic acid)

-

Water

Procedure:

-

A mixture of 270.8 g of 2-hydroxyethylamine hydrochloride and 23.9 g of formic acid is heated to 70°C in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

-

With stirring, 418.4 g of thionyl chloride is added dropwise to the viscous mass over a period of 3.5 hours. The mixture will transform into an easily stirrable oil.

-

The reaction mixture is stirred for an additional 3.5 hours at 80°C.

-

After completion, the mixture is cooled to room temperature.

-

The reaction is then carefully quenched by diluting with 120 ml of water to obtain an aqueous solution of this compound.

Protocol 2: Synthesis from Ethanolamine and Hydrogen Chloride with Organic Acid Catalyst

This protocol is based on a patented, more environmentally friendly method.[3]

Materials:

-

Ethanolamine

-

Hydrogen chloride gas

-

Organic acid (e.g., propionic acid, butyric acid)

-

Absolute ethanol (B145695)

Procedure:

-

In a reaction vessel, introduce ethanolamine. Introduce hydrogen chloride gas until the pH of the system is between 2 and 3.

-

Add the organic acid catalyst to the container. The mass ratio of the organic acid to ethanolamine should be between 0.05:1 and 0.15:1.

-

Heat the mixture to 120-160°C and continue to introduce hydrogen chloride gas. The reaction and simultaneous distillation to remove the water byproduct are carried out for 2-5 hours.

-

After the reaction is complete, stop heating and the introduction of hydrogen chloride. Cool the mixture to room temperature.

-

Add absolute ethanol to the cooled mixture and stir.

-

Filter the resulting precipitate to obtain the crude product.

-

Dry the filter cake, preferably under vacuum at 50-60°C, to yield high-purity this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the reaction of ethanolamine (or its hydrochloride) with thionyl chloride or with hydrogen chloride. The thionyl chloride method offers mild conditions and high yields but is associated with higher costs and the generation of SO₂. The hydrogen chloride route, particularly when catalyzed by an organic acid, presents a more economical and environmentally benign alternative, also capable of producing high-purity product with excellent yields. The choice of method will depend on the scale of production, economic considerations, and environmental regulations. The detailed mechanisms and protocols provided in this guide serve as a valuable resource for chemists and engineers in the fine chemical and pharmaceutical industries.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. DE3900865C1 - Process for the preparation of this compound - Google Patents [patents.google.com]

Technical Guide: Solubility of 2-Chloroethylamine Hydrochloride in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloroethylamine hydrochloride (CAS No. 870-24-6) in water and common organic solvents. The information is compiled from various chemical databases and safety data sheets to support research and development activities.

Core Compound Information

Chemical Name: this compound Synonyms: 2-Aminoethyl chloride hydrochloride, β-Chloroethylamine hydrochloride CAS Number: 870-24-6 Molecular Formula: C₂H₇Cl₂N Molecular Weight: 115.99 g/mol Appearance: White to light beige crystalline powder[1]

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its use in various chemical syntheses and pharmaceutical applications. Below is a summary of the available quantitative and qualitative solubility data.

Table 1: Solubility in Water

There is a significant discrepancy in the reported aqueous solubility of this compound in available literature. Researchers are advised to experimentally verify the solubility for their specific applications.

| Solvent | Temperature (°C) | Solubility (g/L) | Source(s) | Notes |

| Water | 20 | 5.67 | Safety Data Sheet | This value is considered more plausible. |

| Water | 20 | 5666 | Chemical Databases[1][2][3] | This value is exceptionally high and likely a typographical error. It would imply that the substance is more of a liquid that readily absorbs water rather than a solid dissolving in it. |

Table 2: Solubility in Organic Solvents

| Solvent | Qualitative Solubility | Source(s) |

| Methanol | Soluble | [4][5] |

| Ethanol | Soluble | [6] |

| Polar Organic Solvents | Good solubility | [6] |

| Non-Polar Solvents | Low to insoluble | |

| Acetone | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Data not available | |

| Dimethylformamide (DMF) | Data not available |

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are based on the OECD Test Guideline 105, "Water Solubility," which is a widely accepted international standard.[7][8][9][10] These methods can be adapted for organic solvents.

Flask Method (for solubilities > 10 mg/L)

This method, also known as the shake-flask method, is suitable for determining the solubility of substances that are soluble at or above 0.01 g/L.[7][11]

Principle: A supersaturated solution is prepared by dissolving an excess amount of the substance in the solvent at a temperature slightly above the test temperature. The solution is then allowed to equilibrate at the test temperature for a sufficient period, after which the concentration of the dissolved substance in the aqueous phase is determined.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.

-

Sample Preparation: Add an excess amount of this compound to a flask containing the solvent (e.g., purified water). The amount of excess solid should be sufficient to remain undissolved at equilibrium.

-

Equilibration: Stopper the flask and agitate it in a constant temperature bath set at the desired test temperature (e.g., 20 ± 0.5 °C). Agitation should be gentle to avoid the formation of emulsions. The equilibration time is determined from the preliminary test, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample at the test temperature to facilitate phase separation.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Filtration may be required to remove any remaining solid particles. The filter material should not adsorb the test substance.

-

Analysis: Determine the concentration of this compound in the sample using a validated analytical method.

-

Replicates: Perform the determination in at least triplicate.

Column Elution Method (for solubilities < 10 mg/L)

This method is suitable for substances with low solubility.[7][12]

Principle: The test substance is coated on an inert support material, which is then packed into a column. The solvent is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until a plateau is reached, which represents the saturation solubility.

Apparatus:

-

Glass column with a thermostat jacket

-

Inert support material (e.g., glass beads, silica (B1680970) gel)

-

Metering pump for solvent delivery

-

Fraction collector (optional)

-

Analytical instrument for concentration measurement

Procedure:

-

Column Preparation: Coat an inert support material with an excess of this compound. Pack the coated material into the column.

-

Elution: Pump the solvent through the column at a low and constant flow rate. The flow rate should be slow enough to ensure that saturation equilibrium is reached.

-

Sample Collection: Collect fractions of the eluate at regular intervals.

-

Analysis: Analyze the concentration of the substance in each fraction.

-

Determination of Solubility: Plot the concentration versus the fraction number or time. The concentration will initially increase and then reach a plateau. The average concentration in the plateau region is the solubility of the substance.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound. Given the inconsistencies in available data, especially for aqueous solubility, and the lack of quantitative data for organic solvents, experimental verification is strongly recommended for any application requiring precise solubility values.

References

- 1. This compound | 870-24-6 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 870-24-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. exsyncorp.com [exsyncorp.com]

- 5. exsyncorp.com [exsyncorp.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. Water solubility column elution method according to EC A.6., OECD 105 - VARIOUS analysis - Analytice [analytice.com]

Spectral Analysis of 2-Chloroethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chloroethylamine (B1212225) hydrochloride. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and quality control, offering detailed spectral information and the methodologies for its acquisition.

Chemical Structure and Properties

2-Chloroethylamine hydrochloride is a reactive bifunctional molecule with the chemical formula C₂H₇Cl₂N. It is the hydrochloride salt of 2-chloroethylamine. The presence of both a primary amine and a primary alkyl chloride functionality makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds.

Molecular Structure:

Spectroscopic Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the two distinct methylene (B1212753) groups.

Table 1: ¹H NMR Spectral Data [1][2]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.89 | Triplet | -CH₂-Cl |

| ~3.43 | Triplet | -CH₂-NH₃⁺ |

Table 2: ¹³C NMR Spectral Data [3][4][5][6]

| Chemical Shift (ppm) | Assignment |

| ~40.5 | -CH₂-Cl |

| ~38.5 | -CH₂-NH₃⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for the amine and alkyl halide groups.[3][5][7]

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2900-3100 | Strong | N-H stretch (ammonium salt) |

| 1580-1610 | Medium | N-H bend (primary amine salt) |

| 1400-1470 | Medium | C-H bend (scissoring) |

| 650-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show the molecular ion of the free base, 2-chloroethylamine, as the hydrochloride salt is not typically observed directly.

Table 4: Key Mass Spectrometry Data [2]

| m/z | Relative Intensity (%) | Assignment |

| 79 | 3.2 | [M]⁺ (Molecular ion of C₂H₆ClN) |

| 81 | 1.0 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 44 | 2.2 | [CH₂NH₂]⁺ |

| 30 | 100.0 | [CH₂NH₂]⁺ - H₂ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Instrumentation: Spectra were acquired on a 90 MHz NMR spectrometer.[1][5]

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence was used.

-

Number of Scans: 16-64 scans were typically co-added to improve the signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

-

Referencing: The residual solvent peak of D₂O was used as an internal reference.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence was used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) was required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds was employed.

-

Referencing: The solvent signal was used for internal referencing.

-

Infrared (IR) Spectroscopy

FTIR (KBr Pellet):

-

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27, was used to acquire the spectrum.[8]

-

Acquisition:

-

A background spectrum of the empty sample compartment was first recorded.

-

The KBr pellet containing the sample was then placed in the sample holder, and the spectrum was recorded.

-

The spectrum was typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source was used.

-

Acquisition:

Visualization of Spectral Data Relationships

The following diagram illustrates the correlation between the chemical structure of this compound and its key spectral data.

Caption: Correlation of this compound's structure with its spectral data.

References

- 1. This compound(870-24-6) 1H NMR [m.chemicalbook.com]

- 2. This compound(870-24-6) MS spectrum [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound(870-24-6) 13C NMR spectrum [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]

- 7. This compound(870-24-6) IR Spectrum [chemicalbook.com]

- 8. This compound | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Decomposition of 2-Chloroethylamine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for ensuring the integrity, efficacy, and safety of synthesized compounds. 2-Chloroethylamine (B1212225) hydrochloride (CAS No. 870-24-6) is a vital building block in the synthesis of numerous pharmaceuticals, including the antidepressant fluvoxamine (B1237835) maleate (B1232345) and potential anti-HIV and anticancer agents.[1][2][3] This guide provides a detailed examination of its stability and thermal decomposition characteristics.

Physicochemical Properties

2-Chloroethylamine hydrochloride is a white to light beige crystalline powder.[1][4] It is an organic salt that is soluble in water and methanol.[1][2] The compound is classified as hygroscopic, meaning it readily absorbs moisture from the atmosphere, which necessitates specific storage conditions to maintain its integrity.[2][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the thermal properties of this compound as reported in various sources.

| Property | Value | Source(s) |

| Melting Point | 140-150 °C | [1][7][8][9][10] |

| 146.0 to 150.0 °C | ||

| 147 °C | [5] | |

| 146 °C | [11] | |

| Decomposition Temperature | > 150 °C | [11] |

| pH (in aqueous solution) | 2-3 | [4] |

| Water Solubility | 5666 g/L | [1][4] |

Stability and Storage

This compound is stable at room temperature when stored in a closed container under normal handling and storage conditions.[1] However, its hygroscopic nature is a critical factor to consider for its long-term stability.[5][6]

Key Stability Considerations:

-

Moisture: Due to its hygroscopic properties, it must be protected from moisture.[1][12] Exposure to moist air or water should be avoided.[6] It is recommended to handle the material under a nitrogen atmosphere.[2]

-

Storage Conditions: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][13][14] The recommended storage temperature is below +30°C.[1][7] The storage area should be away from incompatible substances and foodstuff containers.[9][14]

-

Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[14][15][16] Contact with alkaline materials can liberate heat.[9]

-

Hazardous Decomposition: When heated to decomposition, it may emit corrosive fumes and acrid smoke.[9] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6][14][15][16]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound involve ethanolamine (B43304) as the starting material.

1. Reaction of Ethanolamine Hydrochloride with Thionyl Chloride:

This is a common method for producing this compound.[2][4][17]

-

Reactants: Monoethanolamine hydrochloride, thionyl chloride, and a solvent such as benzene (B151609).[4] A catalyst like dimethylformamide may also be used.[1]

-

Procedure:

-

A mixture of monoethanolamine hydrochloride, dimethylformamide, and benzene is heated to a temperature of 75°C to 80°C.[1]

-

Thionyl chloride is then slowly added dropwise to the reaction mixture over several hours while maintaining the temperature.[1]

-

After the addition is complete, the reaction is allowed to continue for a period to ensure completion.[1]

-

The mixture is then cooled, and water is added to separate the product.[1]

-

The aqueous layer containing the this compound is collected.[1]

-

-

Considerations: While this method can produce a high yield and purity, thionyl chloride is relatively expensive, and the reaction produces sulfur dioxide as a byproduct, which is a pollutant.[17][18]

2. Reaction of Ethanolamine with Hydrogen Chloride:

This method is also widely used.[2]

-

Reactants: Ethanolamine, hydrogen chloride, and an organic acid catalyst (e.g., adipic acid).[17][18]

-

Procedure:

-

Ethanolamine is placed in a reaction vessel, and hydrogen chloride gas is introduced at room temperature until the pH is acidic (around 2).[18]

-

An organic acid catalyst, such as adipic acid, is added to the mixture.[18]

-

The mixture is heated to a temperature between 120°C and 160°C, and hydrogen chloride is introduced again.[18]

-

The reaction proceeds for several hours.[18]

-

After cooling, a solvent like absolute ethanol (B145695) is added to precipitate the product.[18]

-

The solid product is collected by filtration and dried under a vacuum.[18]

-

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Factors influencing the stability of this compound.

Caption: Synthesis of this compound via thionyl chloride.

References

- 1. This compound | 870-24-6 [chemicalbook.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. This compound: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. labproinc.com [labproinc.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 870-24-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 870-24-6 [chemnet.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 2-Chloroethylamine 99 870-24-6 [sigmaaldrich.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]

- 18. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]

The Bifunctional Reactivity of 2-Chloroethylamine Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Versatile Building Block in Pharmaceutical Synthesis

Introduction

2-Chloroethylamine (B1212225) hydrochloride is a versatile bifunctional reagent that holds significant importance in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring both a nucleophilic amino group and an electrophilic carbon center, allows for a diverse range of chemical transformations, making it a valuable synthon for the construction of various nitrogen-containing heterocycles and other complex molecular architectures.[1] This technical guide provides a comprehensive overview of the core reactivity of 2-chloroethylamine hydrochloride, with a focus on its application in drug development. We will delve into its fundamental reaction mechanisms, provide detailed experimental protocols for key transformations, and present quantitative data to inform synthetic strategies.

Core Reactivity: The Aziridinium (B1262131) Ion Intermediate

The hallmark of 2-chloroethylamine's reactivity is its propensity to undergo intramolecular cyclization to form a highly reactive aziridinium ion.[1] This process, driven by the neighboring group participation of the amino group, is the key to its potent alkylating ability. The formation of this strained three-membered ring dramatically increases the electrophilicity of the carbon atoms, making them susceptible to attack by a wide range of nucleophiles.[1] The rate of aziridinium ion formation is influenced by factors such as pH and the solvent system.[1]

The general mechanism for the formation of the aziridinium ion and its subsequent reaction with a nucleophile is depicted below.

Applications in Pharmaceutical Synthesis

The unique reactivity profile of 2-chloroethylamine and its derivatives, particularly bis(2-chloroethyl)amine (B1207034), has been extensively exploited in the synthesis of numerous pharmaceutical agents.

Synthesis of Nitrogen Mustards and DNA Alkylation

2-Chloroethylamine is a fundamental building block for the synthesis of nitrogen mustards, a class of potent alkylating agents used in cancer chemotherapy.[3][4] These compounds exert their cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine.[3][4] This leads to the formation of monoadducts and, upon a second alkylation event, inter- and intrastrand cross-links, which ultimately trigger cell cycle arrest and apoptosis.[5]

The DNA damage caused by nitrogen mustards activates a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway involves the recruitment of various sensor and effector proteins to the site of damage to coordinate DNA repair or, if the damage is too extensive, initiate programmed cell death.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds that are prevalent in pharmaceuticals.

The reaction of bis(2-chloroethylamine) hydrochloride with anilines is a common method for synthesizing N-arylpiperazines, which are key intermediates for a wide range of drugs, including antipsychotics and antidepressants.[6]

Thiomorpholine and its derivatives are important scaffolds in medicinal chemistry. This compound can be used in a multi-step synthesis to produce thiomorpholine. A modern approach involves a photochemical thiol-ene reaction followed by a base-mediated cyclization.[7][8]

Quantitative Data on Reactivity

The yield of reactions involving this compound and its derivatives is highly dependent on the specific nucleophile, solvent, temperature, and reaction time. Below are tables summarizing available quantitative data for key transformations.

Table 1: Synthesis of this compound and its Analogs

| Reactants | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethanolamine, Hydrogen Chloride | Organic Acid | - | 80–100 | 4–6 | ≥95 |

| Diethanolamine | Thionyl Chloride | 1,2-dichloroethane | 50 | 3 | Quantitative |

| Ethanolamine Hydrochloride | Thionyl Chloride | Chloroform | Reflux | 5 | 100 |

| Ethanolamine | Hydrogen Chloride | Acetic Acid | 80 | 4 | 92.2 |

| Ethanolamine Hydrochloride | Thionyl Chloride | Formic Acid | 70-80 | 7 | 99.0 |

Data compiled from multiple sources.[1][9]

Table 2: Synthesis of N-Arylpiperazines using Bis(2-chloroethylamine) Hydrochloride

| Aniline (B41778) Derivative | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,3-Dichloroaniline (B127971) | - | - | 90-120 then 120-220 | 4-34 | Not specified |

| 3-Chloroaniline | p-Toluenesulfonic acid | Xylene | 140-145 | - | Not specified |

Data compiled from multiple sources.[6][10]

Table 3: DNA Adduct Distribution of Nitrogen Mustards

| Nitrogen Mustard | Major Adducts |

| Mechlorethamine (HN2) | N7-Guanine monoadducts (>90%), Interstrand cross-links (minor fraction) |

| Melphalan | N7-Guanine and N3-Adenine monoadducts, Guanine-Guanine and Guanine-Adenine cross-links |

| Chlorambucil | N7-Guanine and N3-Adenine monoadducts, Interstrand cross-links |

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key compounds using this compound or its derivatives.

General Experimental Workflow

A generalized workflow for the synthesis and purification of compounds derived from this compound is outlined below. This typically involves the reaction of the chloroethylamine derivative with a suitable nucleophile, followed by workup and purification.

Protocol 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine (B491241) Hydrochloride

This protocol describes the synthesis of a key intermediate for the antipsychotic aripiprazole.[6]

Materials:

-

2,3-Dichloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

n-Butanol

Procedure:

-

In a reaction vessel, heat 2,3-dichloroaniline to 90-120 °C.

-

Add bis(2-chloroethyl)amine hydrochloride to the molten aniline in portions.

-

Increase the reaction temperature to 120-220 °C and maintain for several hours (4-34 hours, depending on scale).

-

After the reaction is complete, cool the mixture and add n-butanol.

-

Reflux the mixture for 1 hour, then cool to allow for crystallization of the crude product.

-

Filter the crude product and purify by recrystallization from methanol to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.[6]

Protocol 2: Solvent-Free Synthesis of Cyclophosphamide (B585)

This protocol details an efficient, one-pot synthesis of the anticancer drug cyclophosphamide.[11]

Materials:

-

Bis(2-chloroethyl)amine hydrochloride

-

N-methylmorpholine

-

Phosphorus oxychloride (POCl₃)

-

3-Aminopropan-1-ol

-

Ethyl acetate (B1210297)

-

Water

-

2N Hydrochloric acid

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

In a two-necked flask, combine bis(2-chloroethyl)amine hydrochloride (5 g, 0.028 mol) and N-methylmorpholine (8.4 eq).

-

Cool the mixture to approximately 4 °C.

-

Slowly add POCl₃ (1.0 eq) dropwise while maintaining the temperature.

-

Stir the mixture at room temperature for 5 hours.

-

Cool the mixture back to approximately 4 °C.

-

Slowly add 3-aminopropan-1-ol (1.0 eq) dropwise over 3 hours.

-

Stir the reaction mixture at room temperature for an additional 15 hours.

-

Add ethyl acetate (70 mL) and water (10 mL) and stir vigorously.

-

Separate the organic layer and wash with 2N HCl (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude solid by crystallization from MTBE to obtain cyclophosphamide as a white solid.[11]

Conclusion

This compound and its derivatives are indispensable tools in the arsenal (B13267) of the medicinal chemist. Their bifunctional nature, governed by the formation of the highly reactive aziridinium ion, provides a versatile platform for the synthesis of a wide array of pharmacologically active molecules. A thorough understanding of its reactivity, reaction conditions, and the biological consequences of its alkylating properties is crucial for the successful design and development of novel therapeutics. This guide has provided a comprehensive overview of these aspects, supported by quantitative data and detailed experimental protocols, to aid researchers and scientists in their drug discovery and development endeavors.

References

- 1. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. benchchem.com [benchchem.com]

- 4. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN108003036B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Chloroethylamine Hydrochloride Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroethylamine (B1212225) hydrochloride and its analogues represent a cornerstone in medicinal chemistry, primarily recognized for their role as precursors to nitrogen mustards, a class of potent alkylating agents. The reactivity of the 2-chloroethyl group, characterized by the formation of a highly electrophilic aziridinium (B1262131) ion, underpins their biological activity. This reactivity enables the alkylation of nucleophilic sites on biomolecules, with the N7 position of guanine (B1146940) in DNA being a principal target. The resulting DNA damage, including the formation of monoadducts and interstrand cross-links, disrupts DNA replication and transcription, ultimately leading to cytotoxicity. This mechanism of action is the basis for their extensive use as antineoplastic agents. Beyond oncology, derivatives of 2-chloroethylamine are integral intermediates in the synthesis of a diverse array of pharmaceuticals, including antidepressants and anti-HIV agents, as well as in the modification of polymers for various biomedical applications. This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and experimental protocols related to 2-chloroethylamine analogues and derivatives, intended to serve as a valuable resource for researchers and professionals in drug development.

Core Chemistry and Mechanism of Action

The chemical reactivity of 2-chloroethylamine and its analogues is dominated by the neighboring group participation of the amino group, which leads to intramolecular cyclization and the formation of a highly reactive aziridinium ion intermediate.[1] This strained, three-membered ring is a potent electrophile, readily attacked by nucleophiles. In a biological context, the primary nucleophilic target is DNA.

The alkylation of DNA by these compounds, particularly the bifunctional nitrogen mustards like bis(2-chloroethyl)amine (B1207034), proceeds via the following steps:

-

Aziridinium Ion Formation: One of the 2-chloroethyl arms undergoes intramolecular cyclization to form an aziridinium ion, releasing a chloride ion.

-

Mono-alkylation of DNA: The aziridinium ion is attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine, forming a monoadduct.

-

Second Aziridinium Ion Formation and Cross-linking: The second 2-chloroethyl arm of the same molecule can then form another aziridinium ion. This can then react with a second guanine base on the complementary DNA strand, resulting in an interstrand cross-link. This cross-linking is a critical lesion that is difficult for the cell to repair and is a major contributor to the cytotoxic effects of these agents.

This DNA damage triggers a cellular response, activating complex signaling pathways that can ultimately lead to cell cycle arrest and apoptosis.

Synthesis of 2-Chloroethylamine Analogues and Derivatives

Several synthetic routes are employed for the preparation of 2-chloroethylamine hydrochloride and its derivatives. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Synthesis of this compound

A common laboratory and industrial method for the synthesis of this compound is the reaction of ethanolamine (B43304) with thionyl chloride.[1] This reaction is often favored for its mild conditions and relatively short reaction times.[1]

Alternatively, the reaction of ethanolamine with hydrogen chloride can be employed, which is a more cost-effective and environmentally friendly approach as it avoids the generation of sulfur dioxide.[1] A process has been described where ethanolamine is reacted with hydrogen chloride using an organic acid as a catalyst at 80-100°C for 4-6 hours, resulting in a yield of ≥95% with greater than 99% purity.[1]

Synthesis of Bis(2-chloroethyl)amine Hydrochloride (Nor-nitrogen Mustard)

A widely used analogue, bis(2-chloroethyl)amine hydrochloride, is typically synthesized from diethanolamine (B148213). A common method involves the reaction of diethanolamine with thionyl chloride in a suitable solvent like 1,2-dichloroethane.[1]

Biological Activities and Therapeutic Applications

The primary biological activity of 2-chloroethylamine derivatives stems from their ability to alkylate DNA, leading to cytotoxicity. This has been extensively exploited in the development of anticancer drugs.

Antineoplastic Agents

Nitrogen mustards, such as mechlorethamine (B1211372) (a derivative of bis(2-chloroethyl)amine), were among the first chemotherapeutic agents.[1] Other important anticancer drugs derived from this scaffold include:

-

Cyclophosphamide (B585) and Ifosfamide: These are prodrugs that are metabolically activated in the liver to their active alkylating forms. They are used in the treatment of a wide range of cancers, including lymphomas, leukemias, and solid tumors.

-

Melphalan and Chlorambucil: These are aromatic derivatives of nitrogen mustard with improved stability and selectivity.

Other Pharmaceutical Applications

Derivatives of 2-chloroethylamine are also important intermediates in the synthesis of non-cancer therapeutics. For example, this compound is a key intermediate in the synthesis of the antidepressant fluvoxamine (B1237835) maleate.[2] It is also used in the synthesis of piperazine-containing drugs, such as the atypical antipsychotic aripiprazole.

Polymer Modification

This compound is used to chemically modify natural polymers like chitosan (B1678972) and starch to enhance their biological properties.[2] For instance, N-trimethyl quaternary ammonium (B1175870) salt chitosan, synthesized using this compound, exhibits improved antifungal properties.[2]

Quantitative Data

The following tables summarize key quantitative data for selected 2-chloroethylamine analogues and derivatives.

Table 1: In Vitro Cytotoxicity of Cyclophosphamide Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-Hydroperoxy-6-(4-pyridyl)cyclophosphamide | L1210 Leukemia | Data not available in snippet | [3] |

| 4-Hydroperoxy-6-arylcyclophosphamides | L1210 & P388 Leukemia | Generally active | [3] |

| Phenylketophosphamide (14a) | Not specified | Half-life of cytotoxic agent generation: 66 min | [4] |

| Phenylketoifosfamide (14b) | Not specified | Half-life of cytotoxic agent generation: 63 min | [4] |

Table 2: Pharmacokinetic Parameters of a Nitrogen Mustard Analogue

| Compound | Half-life (plasma) | Tumor/Plasma Ratio (AUC) | Reference |

| SN 23862 | 1.1 h | ~2 | [5] |

| CB 1954 | 1.2 h | 1 | [5] |

Table 3: In Vitro Activity of N-Arylpiperazine Derivatives

| Compound | Target/Cell Line | Activity | Reference |

| 2b (thiazolinylphenyl-piperazine derivative) | 5-HT1A Receptor | Ki = 412 nM | [6] |

| 2a-c and 3a-c | LNCAP, DU-145, PC-3, MCF-7, SKBR-3, MDA-MB231 | IC50 values ranging from 15 µM to 73 µM | [6] |

Experimental Protocols

Synthesis of Bis(2-chloroethyl)amine Hydrochloride

Objective: To synthesize bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride.

Materials:

-

Diethanolamine (0.30 mole, 31.5 g)

-

1,2-Dichloroethane (300 mL)

-

Thionyl chloride (51.0 mL)

-

Methanol (20 mL)

-

1 L flask with reflux condenser

Procedure:

-

To a 1 L flask equipped with a reflux condenser, add diethanolamine and 1,2-dichloroethane.

-

Add thionyl chloride to the mixture. A solid suspension will form immediately.

-

Warm the mixture to 50°C. The solid should dissolve.

-

Reflux the crystalline suspension with stirring for 3 hours. During reflux, the solid will dissolve and then a crystalline solid will reappear.

-

Quench the reaction by adding methanol.

-

Remove the solvents under vacuum.

-

A white crystalline material, bis(2-chloroethyl)amine hydrochloride, is obtained. The expected yield is quantitative (approximately 53.0 g).[7]

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of a 2-chloroethylamine derivative against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

2-Chloroethylamine derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or SDS)

-

Microplate reader

Procedure:

-

Cell Plating: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the 2-chloroethylamine derivative and expose the cells to these concentrations for a specified duration (e.g., 48-72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Normalize the absorbance values to the untreated control. Plot cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.[8]

Quantification of DNA Interstrand Cross-links (Alkaline Elution Assay Principle)

Objective: To quantify the formation of DNA interstrand cross-links induced by a bifunctional 2-chloroethylamine derivative.

Materials:

-

Cells treated with the alkylating agent

-

Lysis solution (high salt, detergent)

-

Proteinase K

-

Alkaline elution buffer (pH 12.1)

-

DNA-intercalating dye (e.g., ethidium (B1194527) bromide)

-

Fluorometer

Procedure:

-

Cell Treatment: Treat cells with the alkylating agent for a defined period. Include untreated controls.

-

Cell Lysis: Lyse the cells directly on a filter with a high-salt detergent solution to remove membranes and most proteins. A proteinase K digestion step can be included to remove remaining proteins.

-

Alkaline Elution: Elute the DNA from the filter using an alkaline buffer. The rate of elution is dependent on the size of the DNA. Single-stranded DNA from untreated cells will elute at a certain rate.

-

Cross-link Detection: Interstrand cross-links will renature and form double-stranded DNA in the alkaline conditions, which elutes much slower than single-stranded DNA.

-

Quantification: The amount of DNA remaining on the filter after a set elution time is quantified using a fluorescent DNA-intercalating dye. An increase in the amount of retained DNA in treated cells compared to control cells is indicative of interstrand cross-linking.

Signaling Pathways and Experimental Workflows

The biological effects of 2-chloroethylamine derivatives are mediated by complex cellular signaling pathways that are activated in response to the DNA damage they induce.

DNA Damage Response (DDR) Pathway

The formation of DNA adducts and cross-links by 2-chloroethylamine derivatives activates the DNA Damage Response (DDR) pathway. This is a crucial signaling network that coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and antitumor properties of activated cyclophosphamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of cyclophosphamide analogues. 4. Preparation, kinetic studies, and anticancer screening of "phenylketophosphamide" and similar compounds related to the cyclophosphamide metabolite aldophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of the nitrogen mustard bioreductive drug 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloroethylamine (B1212225) hydrochloride (CAS No. 870-24-6), a crucial intermediate in the synthesis of various active pharmaceutical ingredients, dyes, and other fine chemicals.[1][2][3] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

2-Chloroethylamine hydrochloride is a white to light beige crystalline powder.[1][3] It is highly soluble in water and hygroscopic, necessitating storage in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆ClN·HCl (or C₂H₇Cl₂N) | [2][4] |

| Molecular Weight | 115.99 g/mol | [2][4] |

| Appearance | White to light beige crystalline powder | [1][3] |

| Melting Point | 140-150 °C | [1][3] |

| Water Solubility | 5666 g/L | [1] |

| pH | 2-3 (in aqueous solution) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is corrosive to metals and causes severe skin burns and eye damage.[5] Furthermore, it is suspected of causing genetic defects.[5][6]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

Signal Word: Danger[7]

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated.[8] However, available acute toxicity data indicates that it is harmful.

| Route of Exposure | Species | Value | Source(s) | |---|---|---| | Oral (LD50) | Rat | 2000 mg/kg |[6] | | Intraperitoneal (LD50) | Mouse | 2204 mg/kg |[9] |

Currently, there are no established occupational exposure limits (PEL, TLV, REL) from OSHA, ACGIH, or NIOSH for this compound.[8][10][11] Therefore, exposure should be minimized to the lowest achievable level.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this substance to prevent any contact.

| Body Part | Protective Equipment | Specifications | Source(s) | |---|---|---| | Eyes/Face | Safety goggles with side-shields, Face shield | Conforming to EN 166 (EU) or NIOSH (US) approved standards. |[10] | | Skin | Chemical-resistant gloves, Impervious clothing, Lab coat | Gloves must be inspected prior to use. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |[12][13] | | Respiratory | Respirator with a dust mask | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |[13] |

Engineering Controls

Engineering controls are the most effective way to minimize exposure.

-

Ventilation: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[10] Local exhaust ventilation is recommended to control airborne concentrations.

-

Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[13]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and preventing accidents.

Handling:

-

Avoid all personal contact, including inhalation of dust.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Wash hands thoroughly after handling.[5]

-

Use spark-proof tools and avoid generating dust.

-

Keep containers securely sealed when not in use.[5]

Storage:

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly closed and protected from moisture as the material is hygroscopic.[1][2]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[9][13]

-

Store in the original container.[5] Do not use aluminum or galvanized containers.[5]

First Aid Measures

In the event of exposure, immediate medical attention is required. The following are first aid guidelines:

| Exposure Route | First Aid Procedure | Source(s) |